molecular formula C18H15N3O4S B11538615 4-{2,5-dioxo-3-[(N'-phenylcarbamimidoyl)sulfanyl]pyrrolidin-1-yl}benzoic acid

4-{2,5-dioxo-3-[(N'-phenylcarbamimidoyl)sulfanyl]pyrrolidin-1-yl}benzoic acid

Cat. No.: B11538615
M. Wt: 369.4 g/mol
InChI Key: XPNQUVNMEOCANK-UHFFFAOYSA-N
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Description

4-(2,5-DIOXO-3-{[(E)-N’-PHENYLCARBAMIMIDOYL]SULFANYL}PYRROLIDIN-1-YL)BENZOIC ACID is a complex organic compound with a unique structure that includes a pyrrolidine ring, a benzoic acid moiety, and a phenylcarbamimidoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-DIOXO-3-{[(E)-N’-PHENYLCARBAMIMIDOYL]SULFANYL}PYRROLIDIN-1-YL)BENZOIC ACID typically involves multiple steps. One common method starts with the reaction of 4-aminobenzenesulfonamide with maleic anhydride to form an intermediate compound. This intermediate is then reacted with p-toluenesulfonic acid to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-DIOXO-3-{[(E)-N’-PHENYLCARBAMIMIDOYL]SULFANYL}PYRROLIDIN-1-YL)BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-(2,5-DIOXO-3-{[(E)-N’-PHENYLCARBAMIMIDOYL]SULFANYL}PYRROLIDIN-1-YL)BENZOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(2,5-DIOXO-3-{[(E)-N’-PHENYLCARBAMIMIDOYL]SULFANYL}PYRROLIDIN-1-YL)BENZOIC ACID involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(2,5-Dioxo-2,5-dihydro-pyrrol-1-yl)-benzoic acid: This compound shares a similar core structure but lacks the phenylcarbamimidoyl group.

    4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide: Another related compound with a sulfonamide group instead of the benzoic acid moiety.

Uniqueness

The uniqueness of 4-(2,5-DIOXO-3-{[(E)-N’-PHENYLCARBAMIMIDOYL]SULFANYL}PYRROLIDIN-1-YL)BENZOIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H15N3O4S

Molecular Weight

369.4 g/mol

IUPAC Name

4-[2,5-dioxo-3-(N'-phenylcarbamimidoyl)sulfanylpyrrolidin-1-yl]benzoic acid

InChI

InChI=1S/C18H15N3O4S/c19-18(20-12-4-2-1-3-5-12)26-14-10-15(22)21(16(14)23)13-8-6-11(7-9-13)17(24)25/h1-9,14H,10H2,(H2,19,20)(H,24,25)

InChI Key

XPNQUVNMEOCANK-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O)SC(=NC3=CC=CC=C3)N

Origin of Product

United States

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